molecular formula C16H13NO4 B2984720 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione CAS No. 2014-61-1

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B2984720
CAS No.: 2014-61-1
M. Wt: 283.283
InChI Key: HKVUKOYOPFEIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a methoxybenzyl group attached to the isoindoline-1,3-dione core, contributing to its unique chemical properties and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-methoxybenzylamine under reflux conditions in an appropriate solvent such as toluene. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

  • 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione
  • 2-(4-Methylbenzyl)isoindoline-1,3-dione
  • 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione

Comparison: Compared to similar compounds, 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione exhibits unique properties due to the presence of the methoxybenzyl group. This group enhances its binding affinity to dopamine receptors and improves its pharmacokinetic profile, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-12-8-6-11(7-9-12)10-21-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVUKOYOPFEIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-hydroxyphthalimide (11.1 g) and p-methoxybenzyl bromide (13.7 ml) in N,N-dimethylformamide (100 ml) is added triethylamine (6.8 g), and the mixture is stirred at room temperature for 1 hour and at 60° to 70° C. for 1 hour. The reaction mixture is poured into ice water and extracted with ethyl acetate. The extract solution is washed with diluted hydrochloric acid and water, dried and concentrated under reduced pressure. The residue is crystallized from methanol to give N-p-methoxybenzyloxyphthalimide (17 g). mp. 139°-141° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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